2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide
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Overview
Description
2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential pharmaceutical applications. The presence of the morpholine ring and the quinoline moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the morpholinoquinoline intermediate with phenethylamine and acetic anhydride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the acetamide linkage.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where suitable leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or amine products.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the quinoline and morpholine moieties suggests that it may interact with nucleic acids or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoquinoline: Lacks the acetamide linkage but shares the quinoline and morpholine moieties.
N-Phenethylacetamide: Lacks the quinoline and morpholine moieties but shares the acetamide linkage.
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide is unique due to the combination of the quinoline core, morpholine ring, and phenethylacetamide linkage. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22(24-12-11-18-5-2-1-3-6-18)17-29-20-8-4-7-19-9-10-21(25-23(19)20)26-13-15-28-16-14-26/h1-10H,11-17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUOYZJAQRWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCCC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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